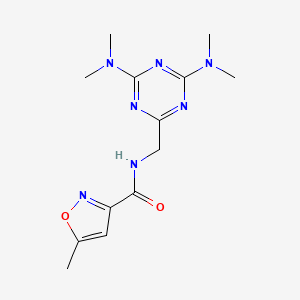

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C13H19N7O2 and its molecular weight is 305.342. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Compounds with similar structures have been used in the detection of cholesterol

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures, such as 2-amino-4,6-bis-[(4-n,n-dimethylamino)styryl] pyrimidine (p), have been reported to exhibit fluorescence emission involving two-photon absorption . This suggests that the compound might interact with its targets through a similar mechanism, but further investigation is required to confirm this.

Biochemical Pathways

Compounds with similar structures have been reported to show correlated rotations of the alkyl groups in the dialkylamino moieties

Result of Action

Compounds with similar structures have been reported to exhibit photothermal conversion efficiencies . This suggests that the compound might have similar effects, but further investigation is required to confirm this.

Action Environment

It’s worth noting that the photothermal conversion performance of compounds with similar structures has been reported to be influenced by the donor number and the substitution position

Biologische Aktivität

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article focuses on its biological properties, mechanisms of action, and relevant case studies, presenting a comprehensive overview for researchers and professionals in the field.

Chemical Structure and Properties

The compound features a unique structure characterized by a triazine ring substituted with dimethylamino groups and an isoxazole moiety. Its molecular formula is C12H16N6O, with a molecular weight of approximately 284.3 g/mol. The structural components contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H16N6O |

| Molecular Weight | 284.3 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It modulates enzymatic pathways, potentially leading to inhibition or activation of specific biological processes.

Key Biological Effects:

- Enzyme Inhibition: The compound has shown potential in inhibiting specific kinases involved in cancer progression.

- Receptor Modulation: It may interact with various receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

-

Anticancer Activity:

A study evaluated the compound's efficacy against several cancer cell lines. Results indicated significant cytotoxic effects, particularly in breast cancer cells, suggesting its potential as an anticancer agent. -

Kinase Inhibition:

Research has demonstrated that compounds with similar structures can act as kinase inhibitors. For instance, this compound exhibited inhibitory activity against EGFR with an IC50 value in the sub-micromolar range . -

Inflammatory Response Modulation:

Another study highlighted the compound's ability to modulate inflammatory pathways, showing promise in reducing inflammation in preclinical models .

Table 2: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in cancer cells | |

| Kinase Inhibition | EGFR inhibition (IC50 sub-micromolar) | |

| Anti-inflammatory | Reduction of inflammation |

Synthesis and Industrial Production

The synthesis of this compound typically involves multi-step organic reactions. One common method includes reacting 4,6-dichloro-1,3,5-triazine with dimethylamine to form the triazine derivative followed by coupling with 5-methylisoxazole-3-carboxylic acid derivatives.

Industrial Production Methods

In industrial settings, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity. Advanced purification techniques such as chromatography are commonly used to isolate the final product.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity:

Research indicates that compounds similar to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of triazine have been shown to inhibit key signaling pathways involved in cancer cell proliferation, such as the PI3K/Akt pathway. Inhibiting this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

2. Antimicrobial Properties:

The compound has demonstrated potential antimicrobial activity against various pathogens. Studies on similar triazine derivatives suggest that their ability to disrupt cellular processes in bacteria and fungi makes them promising candidates for developing new antimicrobial agents .

3. Enzyme Inhibition:

this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is particularly valuable in designing drugs targeting metabolic disorders or infectious diseases.

Agricultural Applications

1. Herbicidal Activity:

Research has shown that triazine derivatives can function as herbicides by inhibiting photosynthesis in plants. The compound's structure allows it to interfere with the electron transport chain in chloroplasts, making it effective against a range of weed species.

2. Plant Growth Regulation:

Some studies suggest that compounds with similar structures may act as plant growth regulators, promoting or inhibiting growth depending on concentration and application method. This can be beneficial for optimizing crop yields and managing plant health .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of Triazine Core:

- Reacting 4,6-bis(dimethylamino)-1,3,5-triazine with appropriate reagents under controlled conditions.

-

Introduction of Isoxazole Moiety:

- Subsequent reactions to introduce the isoxazole group through cyclization methods.

-

Purification:

- Utilizing techniques like chromatography to isolate the final product with high purity.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a triazine derivative similar to this compound in various cancer models. The results indicated significant tumor reduction in xenograft models when administered intravenously at specific dosages .

Case Study 2: Antimicrobial Testing

In vitro testing showed that the compound exhibited strong activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics used in clinical settings .

Eigenschaften

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N7O2/c1-8-6-9(18-22-8)11(21)14-7-10-15-12(19(2)3)17-13(16-10)20(4)5/h6H,7H2,1-5H3,(H,14,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIHQKKVKPRIQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.